molecular formula C20H16N2O6 B12540906 ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid CAS No. 651719-97-0

({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid

Cat. No.: B12540906
CAS No.: 651719-97-0
M. Wt: 380.3 g/mol
InChI Key: AOZFXXVFYUDNDM-UHFFFAOYSA-N
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Description

({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid is a complex organic compound with a unique structure that includes both phenyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-(carboxymethoxy)phenylacetic acid with 2,6-diphenylpyrimidin-4-ol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Carboxymethoxy)phenylacetic acid
  • 2,6-Diphenylpyrimidin-4-ol
  • Phenoxyacetic acid derivatives

Uniqueness

({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid is unique due to its combination of phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

651719-97-0

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-[4-(carboxymethoxy)-6-phenylpyrimidin-2-yl]phenoxy]acetic acid

InChI

InChI=1S/C20H16N2O6/c23-18(24)11-27-15-8-6-14(7-9-15)20-21-16(13-4-2-1-3-5-13)10-17(22-20)28-12-19(25)26/h1-10H,11-12H2,(H,23,24)(H,25,26)

InChI Key

AOZFXXVFYUDNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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